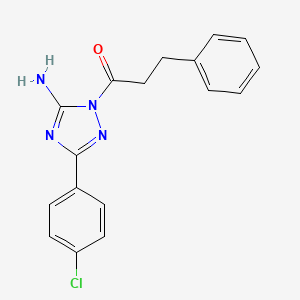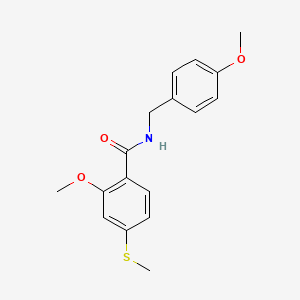
3,4,5-triethoxy-N-4-morpholinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-triethoxy-N-4-morpholinylbenzamide (TEM) is a chemical compound that has gained considerable attention in the scientific community due to its potential as a research tool. TEM is a synthetic compound that is used in various scientific studies to understand the mechanism of action of certain biological processes.
Mecanismo De Acción
3,4,5-triethoxy-N-4-morpholinylbenzamide works by inhibiting the activity of PKC. PKC is a kinase enzyme that phosphorylates target proteins, leading to changes in their function. 3,4,5-triethoxy-N-4-morpholinylbenzamide binds to the catalytic domain of PKC, preventing it from phosphorylating its target proteins. This inhibition of PKC activity leads to changes in cellular processes that are regulated by PKC.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-4-morpholinylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of certain enzymes, such as phospholipase C and phospholipase D. Additionally, 3,4,5-triethoxy-N-4-morpholinylbenzamide has been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,4,5-triethoxy-N-4-morpholinylbenzamide is its specificity for PKC. 3,4,5-triethoxy-N-4-morpholinylbenzamide has been shown to inhibit the activity of PKC without affecting the activity of other kinases. This specificity makes it a useful tool for studying the role of PKC in various biological processes. However, one of the limitations of 3,4,5-triethoxy-N-4-morpholinylbenzamide is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research on 3,4,5-triethoxy-N-4-morpholinylbenzamide. One area of research is the development of more potent and selective inhibitors of PKC. Another area of research is the study of the role of PKC in various diseases, such as cancer and Alzheimer's disease. Additionally, 3,4,5-triethoxy-N-4-morpholinylbenzamide could be used as a tool for drug discovery, as it has been shown to have anti-cancer and anti-inflammatory effects. Overall, 3,4,5-triethoxy-N-4-morpholinylbenzamide has the potential to be a valuable tool for understanding the role of PKC in various biological processes and for the development of new therapies for diseases.
Métodos De Síntesis
3,4,5-triethoxy-N-4-morpholinylbenzamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 3,4,5-triethoxybenzoyl chloride with morpholine in the presence of a base such as triethylamine. This reaction results in the formation of 3,4,5-triethoxy-N-4-morpholinylbenzamide as a white solid. The purity of 3,4,5-triethoxy-N-4-morpholinylbenzamide can be improved by recrystallization and purification using column chromatography.
Aplicaciones Científicas De Investigación
3,4,5-triethoxy-N-4-morpholinylbenzamide has been used in various scientific studies to understand the mechanism of action of certain biological processes. One of the most important applications of 3,4,5-triethoxy-N-4-morpholinylbenzamide is in the study of the role of protein kinase C (PKC) in signal transduction. PKC is a family of enzymes that play a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. 3,4,5-triethoxy-N-4-morpholinylbenzamide has been shown to inhibit the activity of PKC, which makes it a useful tool for studying the role of PKC in various biological processes.
Propiedades
IUPAC Name |
3,4,5-triethoxy-N-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-4-22-14-11-13(12-15(23-5-2)16(14)24-6-3)17(20)18-19-7-9-21-10-8-19/h11-12H,4-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPXFWRHQJSWQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196263 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,4,5-triethoxy-N-(morpholin-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-fluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5886404.png)


![7-chloro-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5886430.png)
![methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5886445.png)
![1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone](/img/structure/B5886449.png)
![1-(4-bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5886450.png)
![methyl 4-[(3,5-diethoxybenzoyl)amino]benzoate](/img/structure/B5886452.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5886466.png)


![3-[(hydroxyimino)(phenyl)methyl]-1-methylpyridinium iodide](/img/structure/B5886491.png)